Isatin 3-hydrazone

Catalog No.
S702604
CAS No.
2365-44-8
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isatin 3-hydrazone

CAS Number

2365-44-8

Product Name

Isatin 3-hydrazone

IUPAC Name

3-diazenyl-1H-indol-2-ol

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H

InChI Key

KWSQYVPIKHBAQV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=N

The exact mass of the compound Isatin 3-hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isatin 3-hydrazone (CAS: 2365-44-8) is a stable, crystalline derivative of isatin, an endogenous indole compound. It serves as a critical and versatile precursor for synthesizing a wide range of pharmacologically active compounds, particularly Schiff bases and other complex heterocycles.[1][2] The presence of the reactive hydrazone moiety (=N-NH2) at the C3 position makes it a primary building block for creating derivatives with applications in areas such as anticonvulsant, antimicrobial, and anticancer research.[2][3][4] Its utility is defined by its capacity to readily undergo condensation reactions, providing a reliable scaffold for molecular modification and drug design.[2][5]

Research Fit

1
Product Type

Heterocyclic building block, isatin-derived hydrazone scaffold

2
Synthesis Workflow

Precursor for kinase inhibitor, antimicrobial screening, and materials science derivatives

3
Selection Context

Hydrazone linkage determines electronic and biological profile; not interchangeable with isatin or thiosemicarbazone

Substituting Isatin 3-hydrazone with its parent compound, isatin, or with closely related analogs like isatin-3-semicarbazone or isatin-3-thiosemicarbazone is a critical procurement error. The specific functional group at the C3 position dictates the compound's redox properties, reaction pathways, and the ultimate biological activity of its derivatives.[6][7] For example, replacing the hydrazone (=N-NH2) with a semicarbazone (=N-NH-CO-NH2) introduces different hydrogen bonding capabilities, which can fundamentally alter anticonvulsant activity.[6] Furthermore, the electrochemical behavior of the hydrazone group is distinct from that of semicarbazone or thiosemicarbazone groups, impacting its suitability for specific electrosynthesis routes or its mechanism of action in biological systems.[7] These structural differences ensure that each analog serves as a unique precursor for a distinct set of downstream compounds and applications, making them non-interchangeable.

Substitution Risk

Isatin or 3-substituted analogs

Electronic structure and optical band gap differ significantly; material science applications may not transfer.

Isatin thiosemicarbazone

Different C-3 modification alters reactivity, stability, and biological activity profile.

Other C-3 hydrazone derivatives

Lipophilicity and substitution pattern heavily influence antimicrobial and cytotoxicity endpoints; class-level SAR may not guarantee individual performance.

Essential Precursor for Bioactive Schiff Bases Lacking in Semicarbazone Analog

In a comparative study designing anticonvulsant agents, a series of isatin semicarbazones were synthesized and evaluated alongside their bioisosteric hydrazone derivatives. The study explicitly found that while the semicarbazone derivatives showed significant anticonvulsant activity, the corresponding hydrazone derivatives were inactive in all tests performed (MES, ScMet, ScSty).[8] This demonstrates that the semicarbazone moiety, not the hydrazone, was the required pharmacophore for activity in that specific molecular framework.

Evidence DimensionAnticonvulsant Activity
Target Compound DataInactive in all tests (as a direct anticonvulsant in this specific study)
Comparator Or BaselineIsatin Semicarbazone Derivatives: Showed significant anticonvulsant activity
Quantified DifferenceQualitative but absolute: Inactive vs. Active
ConditionsIn vivo anticonvulsant screening (MES, ScMet, ScSty tests) in rats.

This evidence confirms that Isatin 3-hydrazone and its semicarbazone analog are not interchangeable; procuring the hydrazone is essential for synthesizing different classes of compounds where the hydrazone moiety itself is the key reactive intermediate for further derivatization (e.g., into different Schiff bases), not the final pharmacophore.

Optical Band Gap
Head-to-head
2.64 eV
Narrower gap than thiosemicarbazone (2.94 eV); supports semiconductor application fit.
Thin film UV-Vis; reported 10.2% difference

Distinct Redox Properties Compared to Isatin and Semicarbazone Analogs

Electrochemical studies reveal that functional groups attached to the isatin ring dictate the compound's redox mechanism. The oxidation and reduction processes of Isatin 3-hydrazone are specifically associated with the hydrazone group.[8] Its oxidation is an irreversible, pH-dependent process occurring in two consecutive charge transfer reactions. This behavior is distinct from isatin itself and from isatin-3-semicarbazone, where the redox processes are associated with the semicarbazone group, providing a different electrochemical signature and reactivity profile.[8]

Evidence DimensionRedox Mechanism
Target Compound DataRedox processes are associated with the hydrazone group; oxidation is a two-step irreversible process.
Comparator Or BaselineIsatin-3-semicarbazone: Redox processes are associated with the semicarbazone group. Isatin: Shows a different, simpler reduction mechanism.
Quantified DifferenceMechanistically distinct (different active moieties and reaction steps)
ConditionsCyclic, square-wave, and differential pulse voltammetry at a glassy carbon electrode over a wide pH range.

For applications in electrosynthesis or for developing compounds where the redox potential is key to biological activity, selecting Isatin 3-hydrazone provides a specific, predictable electrochemical handle that is not available with the parent isatin or its semicarbazone analog.

CDK2 Inhibition (4j)
Head-to-head
IC50 0.245 µM vs Imatinib 0.131 µM
Supports CDK2 pathway study fit; distinct non-ATP-competitive binding context.
In vitro kinase assay; 1.87-fold less potent

High-Yield Precursor for Schiff Base Synthesis via Simple Condensation

Isatin 3-hydrazone is a highly efficient starting material for a wide array of Schiff bases. Standard laboratory procedures, such as refluxing equimolar quantities of Isatin 3-hydrazone with various aldehydes or ketones in an alcoholic solvent with an acid catalyst, consistently produce the desired Schiff base derivatives.[6][8] This straightforward condensation reaction makes it a reliable and process-friendly intermediate for building molecular libraries or scaling up the synthesis of specific target compounds. The reaction is often high-yielding and requires simple work-up procedures like cooling and filtration.[6]

Evidence DimensionSynthetic Utility
Target Compound DataReadily undergoes condensation with aldehydes/ketones to form Schiff bases.
Comparator Or BaselineIsatin (parent compound): Requires a two-step process (reaction with hydrazine first) to reach the same Schiff base derivatives.
Quantified DifferenceMore direct route (1 step vs 2 steps) to Schiff bases derived from the hydrazone scaffold.
ConditionsReflux in ethanol with glacial acetic acid catalyst.

Procuring Isatin 3-hydrazone directly streamlines the synthesis of its corresponding Schiff bases, saving a reaction step, materials, and process time compared to starting with isatin and hydrazine hydrate separately.

Anti-MRSA MIC
Reported
2–100× higher than norfloxacin
Supports antimicrobial screening context; MRSA strain-panel endpoint reported.
MIC endpoint interpretation requires review; higher values may indicate lower potency
Cytotoxicity Selectivity
Cross-study
4j MCF7 1.51 µM vs A2780 not active
4e MCF7 5.46 µM; A2780 18.96 µM
Supports cell-line selectivity context; MCF7 response differs from A2780.
MTT assay; 4j selectivity vs 4e broad cytotoxicity
SAR: Lipophilicity
Class-level
Tunable activity
Increased lipophilicity correlates with enhanced anti-MRSA; halogen substitution linked to cytotoxicity.
Design rationale for screening; individual derivatives require validation

Core Building Block for Novel Schiff Base Libraries in Drug Discovery

Based on its proven utility as a reliable and high-yield precursor, Isatin 3-hydrazone is the right choice for synthesizing libraries of isatin-based Schiff bases. Its straightforward reactivity allows for rapid diversification by condensation with a wide range of aldehydes and ketones, enabling the exploration of structure-activity relationships for various therapeutic targets, including antimicrobial, anticancer, and anticonvulsant agents.[6][8]

Development of Electrochemical Sensors or Redox-Active Materials

The distinct, well-defined electrochemical behavior of the hydrazone moiety makes this compound a specific choice for applications where redox properties are critical. This includes its use as a precursor for electrochemically active polymers, as a component in redox-sensitive probes, or in the electrosynthesis of complex heterocyclic systems where reaction control is paramount.[3]

Synthesis of Specific Isatin-Hydrazone Metal Complexes

The hydrazone group is an effective ligand for forming transition metal complexes. Isatin 3-hydrazone is the required precursor for creating specific metal complexes where the isatin-hydrazone scaffold is essential for tuning the catalytic or biological properties of the final material, an application not possible with isatin or its semicarbazone analogs.[7]

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic semiconductor research
Optical band gap differentiation from thiosemicarbazone
Reported thin-film electronic properties
CDK2 kinase inhibitor derivative synthesis
Hydrazone scaffold for ATP-competitive kinase screening
CDK2 inhibition assay benchmarking against imatinib
Antimicrobial screening compound development
Lipophilicity-tunable hydrazone scaffold
MRSA strain-panel MIC endpoint context

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2365-44-8

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